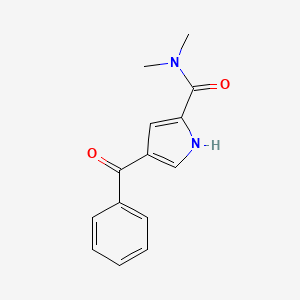

4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

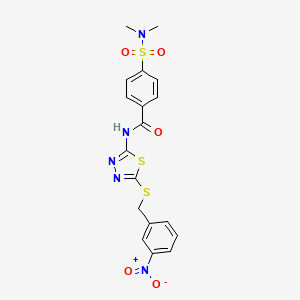

“4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It contains a pyrrole and a pyrazine ring . The empirical formula is C12H10N2O2 and the molecular weight is 214.22 .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the Paal-Knorr pyrrole condensation, which is a reaction between 2,5-dimethoxytetrahydrofuran and various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

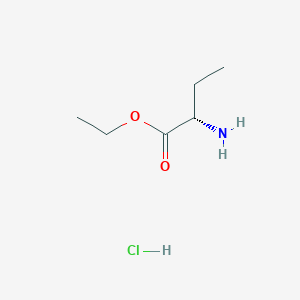

The molecular structure of “4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide” can be represented by the SMILES stringNC(=O)c1cc(c[nH]1)C(=O)c2ccccc2 . The InChI key is XQAPLOZSRLYHGQ-UHFFFAOYSA-N . Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives are diverse. For instance, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles . Michael addition of pyrrole with electrophilic olefins can also afford N-alkylpyrroles .Physical And Chemical Properties Analysis

The compound is a solid . Its physical and chemical properties have not been fully characterized as Sigma-Aldrich does not collect analytical data for this product .Scientific Research Applications

Antibacterial Activity

Pyrrole derivatives have been shown to have antibacterial activity . In a study, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for their antibacterial activity . Some of the synthesized compounds showed strong antibacterial properties .

Antitubercular Activity

In addition to antibacterial activity, some pyrrole derivatives also demonstrated antitubercular properties . This suggests that these compounds could potentially be used in the treatment of tuberculosis .

Enzyme Inhibition

The same study also tested these pyrrole derivatives for their ability to inhibit certain enzymes . The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes . These enzymes are involved in bacterial fatty acid synthesis and folate metabolism, respectively .

Drug Discovery

Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value . Its versatility, selectivity, and biocompatibility make it a valuable tool for drug design and development .

Material Science

Pyrrole derivatives also have applications in material science . They can be used in the synthesis of various materials due to their unique chemical properties .

Catalysis

Pyrrole derivatives can also be used in catalysis . They can act as catalysts in various chemical reactions, enhancing the rate of these reactions .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various biological targets, such as dna gyrase b .

Mode of Action

Related compounds have been found to inhibit dna gyrase b, an enzyme involved in dna replication .

Biochemical Pathways

Inhibition of dna gyrase b can disrupt dna replication, affecting cell division and growth .

Result of Action

Inhibition of dna gyrase b can lead to disruption of dna replication, which can affect cell division and growth .

Safety and Hazards

properties

IUPAC Name |

4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-16(2)14(18)12-8-11(9-15-12)13(17)10-6-4-3-5-7-10/h3-9,15H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPQVHANMLDDIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666059 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2397978.png)

![(Z)-3-(((4-methoxybenzyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2397980.png)

![N-(3,5-dimethylphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397983.png)

![4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2397990.png)